molecular formula C11H13ClN2O2 B2691495 L-(S)-4-CYanophenylalanine, methyl ester HCl CAS No. 306733-12-0

L-(S)-4-CYanophenylalanine, methyl ester HCl

Cat. No.: B2691495
CAS No.: 306733-12-0
M. Wt: 240.69
InChI Key: YFOWBJYJUKOPDZ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-(S)-4-CYanophenylalanine, methyl ester HCl is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) at the carboxyl end. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-(S)-4-CYanophenylalanine, methyl ester HCl typically involves the esterification of L-(S)-4-CYanophenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids like hydrochloric acid or sulfuric acid, or reagents like thionyl chloride, can also be employed for the esterification process .

Chemical Reactions Analysis

Types of Reactions

L-(S)-4-CYanophenylalanine, methyl ester HCl can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces L-(S)-4-CYanophenylalanine.

    Transesterification: Produces different esters depending on the alcohol used.

    Reduction: Produces L-(S)-4-aminophenylalanine.

Scientific Research Applications

L-(S)-4-CYanophenylalanine, methyl ester HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-(S)-4-CYanophenylalanine, methyl ester HCl involves its interaction with biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can be hydrolyzed to release the active amino acid, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine methyl ester: Similar structure but lacks the cyano group.

    L-Tyrosine methyl ester: Contains a hydroxyl group instead of a cyano group.

    L-Serine methyl ester: Contains a hydroxyl group on the side chain.

Uniqueness

L-(S)-4-CYanophenylalanine, methyl ester HCl is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWBJYJUKOPDZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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